molecular formula C19H20ClNO4 B268252 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268252
M. Wt: 361.8 g/mol
InChI Key: CBXYLTAECQNUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells.

Mechanism of Action

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide selectively inhibits the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway that regulates the growth and survival of cancer cells and immune cells. By inhibiting BTK, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide blocks the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells and immune cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In these models, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells and immune cells, and to reduce inflammation and tissue damage in autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to enhance the efficacy of other cancer treatments, and its potential to treat a wide range of cancers and autoimmune diseases. However, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide also has some limitations, including its potential toxicity and side effects, its limited solubility in water, and its high cost of production.

Future Directions

There are several future directions for the development of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide as a treatment for cancer and autoimmune diseases. These include the development of more potent and selective BTK inhibitors, the identification of biomarkers that can predict response to 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, the optimization of dosing and treatment schedules, and the evaluation of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in clinical trials in humans. Additionally, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may have potential applications in other diseases, such as infectious diseases and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the reaction of 4-chlorophenol with 2-chloroacetyl chloride to form 2-(4-chlorophenyl)acetophenone, which is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. The synthesis of 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied extensively in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. In these studies, 2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells and immune cells, and to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

Product Name

2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C19H20ClNO4/c20-14-6-8-16(9-7-14)25-13-19(22)21-15-3-1-4-17(11-15)24-12-18-5-2-10-23-18/h1,3-4,6-9,11,18H,2,5,10,12-13H2,(H,21,22)

InChI Key

CBXYLTAECQNUDN-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.